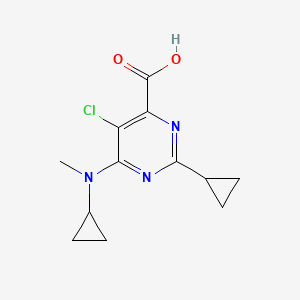
5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with chloro, cyclopropyl, and amino groups
Preparation Methods
The synthesis of 5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the chloro and cyclopropyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
- 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
- 6-Amino-5-chloro-2-cyclopropyl-pyrimidine-4-carboxylic acid These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and potential uses .
Biological Activity
5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid is a pyrimidine derivative with potential therapeutic applications. This compound exhibits various biological activities, particularly in the realm of medicinal chemistry, where it may influence multiple biochemical pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C15H15ClN4O2
- Molecular Weight : 318.76 g/mol
- CAS Number : 1165936-28-6
The biological activity of this compound primarily involves its interaction with specific biological targets, influencing cellular processes such as enzyme inhibition and receptor modulation. Pyrimidine analogs generally act by:
- Inhibiting Enzymatic Activity : Many pyrimidine derivatives inhibit enzymes critical for cellular function, including kinases and phosphatases.
- Modulating Receptor Activity : These compounds can interact with various receptors, altering signaling pathways that regulate cell growth and apoptosis.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anticancer Activity : A study examined the effects of this compound on various cancer cell lines, demonstrating its potential to inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The compound was particularly effective against breast cancer and hepatocellular carcinoma cell lines.
- Enzyme Targeting : Research indicated that the compound effectively inhibits DHFR, which is crucial for nucleotide synthesis in rapidly dividing cells. This inhibition leads to reduced DNA synthesis and cancer cell growth.
- Pharmacokinetics : Investigations into the pharmacokinetic properties of the compound revealed favorable absorption characteristics and a low clearance rate in human liver microsomes, suggesting potential for oral bioavailability.
Properties
Molecular Formula |
C12H14ClN3O2 |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
5-chloro-2-cyclopropyl-6-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H14ClN3O2/c1-16(7-4-5-7)11-8(13)9(12(17)18)14-10(15-11)6-2-3-6/h6-7H,2-5H2,1H3,(H,17,18) |
InChI Key |
QEFOEDMORNJGHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=NC(=NC(=C2Cl)C(=O)O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















